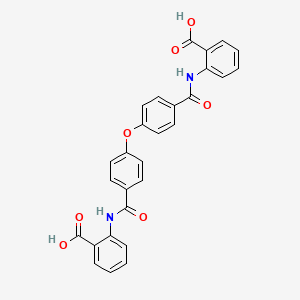
2,2'-((4,4'-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((4,4’-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid is a complex organic compound with the molecular formula C28H20N2O7 and a molecular weight of 496.48 g/mol . This compound is characterized by its unique structure, which includes two benzoyl groups connected by an oxybis(benzoyl) linkage and two azanediyl groups. It is often used as a building block in the synthesis of more complex molecules and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4,4’-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid typically involves the reaction of 4,4’-oxybis(benzoyl chloride) with 2-aminobenzoic acid under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize the formation of byproducts. Purification is typically achieved through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((4,4’-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl groups to benzyl alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azanediyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Wissenschaftliche Forschungsanwendungen
2,2’-((4,4’-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2’-((4,4’-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. These complexes can interact with biological molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-((Pyridine-2,6-dicarbonyl)bis(azanediyl))dibenzoic acid: This compound has a similar structure but includes a pyridine ring, which can alter its chemical properties and reactivity.
4,4’-((Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid):
Uniqueness
2,2’-((4,4’-Oxybis(benzoyl))bis(azanediyl))dibenzoic acid is unique due to its oxybis(benzoyl) linkage, which provides specific steric and electronic characteristics. This makes it particularly useful in the synthesis of materials with high thermal stability and mechanical strength .
Eigenschaften
CAS-Nummer |
328265-32-3 |
|---|---|
Molekularformel |
C28H20N2O7 |
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
2-[[4-[4-[(2-carboxyphenyl)carbamoyl]phenoxy]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C28H20N2O7/c31-25(29-23-7-3-1-5-21(23)27(33)34)17-9-13-19(14-10-17)37-20-15-11-18(12-16-20)26(32)30-24-8-4-2-6-22(24)28(35)36/h1-16H,(H,29,31)(H,30,32)(H,33,34)(H,35,36) |
InChI-Schlüssel |
UIRNMCRFFYWCBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















